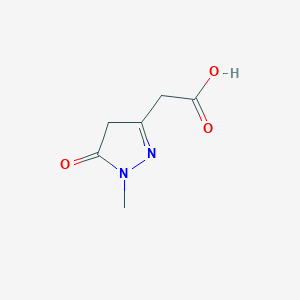
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid” has been reported in the literature . For instance, imidazole was first synthesized from glyoxal and ammonia . Pyrazole derivatives have been synthesized from the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide .Scientific Research Applications
Metabolite Analysis and Histamine Production
The compound has been used in the quantitative analysis of histamine metabolites in urine, especially 1-methylimidazole-4-acetic acid and 1-methylimidazole-5-acetic acid. This research highlights the compound's potential in providing valuable information regarding the endogenous liberation and production of histamine, demonstrating its significance in metabolite analysis and understanding histamine's physiological roles (Tham, 1966).
Odor Detection and Mixture Summation
Studies have investigated the compound's involvement in odor detection and mixture summation. The research examined the detection of the compound when mixed with various odorants, indicating its utility in understanding olfactory processes and the interactions of different compounds in sensory perception (Miyazawa et al., 2009).
Drug Metabolism and Excretion
The compound has been a focal point in studying drug metabolism and excretion. One study investigated the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, highlighting the compound's role in understanding the pharmacokinetics of therapeutics and its importance in drug development and safety assessment (Karanam et al., 2007).
Metabolic Origin and Disorders
The compound's metabolic origin has been a subject of research, especially in relation to health conditions like transient tyrosinemia. This research contributes to our understanding of metabolic disorders and the role of specific compounds in metabolic pathways, paving the way for potential therapeutic interventions and diagnostics (Niederwieser et al., 1978).
Dietary Influence on Colonic Diseases
Dietary supplementation studies involving the compound have shed light on its influence on the faecal concentration of carboxylic acids, which are suggested to counteract colonic diseases like ulcerative colitis and colon cancer. These findings underscore the potential of dietary interventions in managing colonic diseases and the importance of understanding the role of specific compounds in such interventions (Nilsson et al., 2008).
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common structure in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a pyrazole ring are involved in pathways related to inflammation, cancer, and various infectious diseases .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, such as solubility and stability, as well as how it is administered. Pyrazole derivatives are generally well absorbed and can be designed to have good bioavailability .
properties
IUPAC Name |
2-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)2-4(7-8)3-6(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCEMOVQWPDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromofuro[3,2-b]pyridine-2-carbonitrile](/img/structure/B1521504.png)
![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)



